![molecular formula C16H13BrN4 B2757479 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline CAS No. 463368-04-9](/img/structure/B2757479.png)
2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline” is a chemical compound with the CAS Number: 463368-04-9 . It has a molecular weight of 341.21 . The IUPAC name for this compound is 4-bromobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13BrN4/c1-11-16(20-15-5-3-2-4-14(15)19-11)21-18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,20,21)/b18-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.科学的研究の応用
Synthesis and Antimicrobial Activity
Quinoxaline derivatives have been synthesized through various methods and evaluated for their antimicrobial properties. For example, Soliman and Amer (2012) described the synthesis of a new class of fused quinoxalines exhibiting broad-spectrum antimicrobial activity. This study highlights the versatility of quinoxaline derivatives in generating compounds with potential therapeutic applications (Soliman & Amer, 2012).
Chemical Reactions and Structural Reinvestigation
The reactivity of 2-hydrazino-3-methylquinoxaline with various chemical agents has been explored to produce novel compounds with diverse structural features. Aggarwal et al. (2007) conducted a structural reinvestigation of the reaction between 2-hydrazino-3-methylquinoxaline and aryl-1,3-diketones, leading to the synthesis of regioisomeric pyrazoles, demonstrating the chemical flexibility of quinoxaline derivatives (Aggarwal, Sumran, Kumar, & Singh, 2007).
Antitumor and Anticancer Activities
Quinoxaline derivatives have been investigated for their potential antitumor and anticancer properties. A study on the synthesis of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones revealed these compounds' promising H1-antihistaminic activity, which might be leveraged in cancer treatment due to their significant protective effects against histamine-induced bronchospasm (Alagarsamy, Giridhar, & Yadav, 2005).
Antibacterial Properties
The antibacterial properties of quinoxaline derivatives were highlighted in a study by Taiwo, Obafemi, and Akinpelu (2021), who synthesized 3-methylquinoxaline-2-hydrazone derivatives and evaluated their antibacterial properties against various bacterial strains. The study concluded that these compounds exhibited significant bactericidal effects, indicating their potential as novel antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-methylquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c1-11-16(20-15-5-3-2-4-14(15)19-11)21-18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,20,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSAILMYUGHFFB-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。